molecular formula C17H26N2O3S B4779029 N-(sec-butyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide

N-(sec-butyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide

Cat. No. B4779029
M. Wt: 338.5 g/mol
InChI Key: KQIPGMOJOZFPTB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(sec-butyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide and its analogs typically involves multi-step chemical processes, combining various chemical fragments from clinically relevant drugs such as ethosuximide, levetiracetam, and lacosamide. These processes may include reactions of substituted anilines with chlorobutanoyl chloride in aqueous basic medium, followed by coupling with substituted piperazines or pyrrolidine derivatives in polar aprotic media (Kamiński et al., 2016).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a pyrrolidinylsulfonyl group attached to a phenyl ring, which is further linked to a propanamide moiety containing a sec-butyl group. This structure is analyzed using techniques such as NMR (Nuclear Magnetic Resonance), X-ray crystallography, and spectroscopic methods, providing insights into the conformational preferences and stability of the molecule under different conditions (Jimeno et al., 2003).

Chemical Reactions and Properties

N-(sec-butyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide and its derivatives participate in a variety of chemical reactions, reflecting their versatile chemical properties. These reactions include the Lewis acid catalyzed cyanation of aromatic compounds, indicating their potential as intermediates in synthetic organic chemistry (Yang, Zhang, & Wang, 2011).

properties

IUPAC Name

N-butan-2-yl-3-(4-pyrrolidin-1-ylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-3-14(2)18-17(20)11-8-15-6-9-16(10-7-15)23(21,22)19-12-4-5-13-19/h6-7,9-10,14H,3-5,8,11-13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQIPGMOJOZFPTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(butan-2-yl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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